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Compound of Interest

Compound Name: Tiglic acid

Cat. No.: B131503

A comprehensive guide for researchers, scientists, and drug development professionals on the
chemical properties, biological activities, and experimental evaluation of tiglic acid and
crotonic acid.

This guide provides a detailed comparison of tiglic acid and crotonic acid, two structurally
similar short-chain fatty acids with distinct biological activities. This document summarizes their
physicochemical properties, explores their roles in cellular signaling, and provides detailed
experimental protocols for their evaluation.

Chemical and Physical Properties

Tiglic acid ((2E)-2-methylbut-2-enoic acid) and crotonic acid ((2E)-but-2-enoic acid) are
unsaturated monocarboxylic acids.[1][2] While both are found in natural sources like croton oil,
tiglic acid is also isolated from the defensive secretions of certain beetles.[1][3] Crotonic acid,
on the other hand, is also a product of the microbial fermentation of carbohydrates in the gut.[4]
The key difference in their structure is the presence of a methyl group at the C2 position in
tiglic acid. This seemingly minor difference contributes to variations in their physical and
biological properties.
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Property

Tiglic Acid

Crotonic Acid

Synonyms

(2E)-2-Methylbut-2-enoic acid,

Tiglinic acid

(2E)-But-2-enoic acid, 3-
Methylacrylic acid

Molecular Formula CsHsO2 CaHeO2
Molecular Weight 100.12 g/mol [5] 86.09 g/mol
Melting Point 63.5-64 °C[1] 71.4-71.7 °C
Boiling Point 198.5 °C[1] 184.7 °C
Solubility in Water Slightly soluble[5] Soluble

Appearance

White crystalline solid with a

sweet, warm, spicy odor[1]

White needle-like or prismatic

crystals with a pungent odor

pKa

4.96[1]

4.69

Biological Activities and Signaling Pathways

While structurally similar, tiglic and crotonic acid exhibit distinct biological activities, primarily

interacting with different cellular targets and pathways.

Tiglic Acid: An Agonist of Free Fatty Acid Receptor 2

(FFA2)

Tiglic acid is recognized as an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known
as GPR43.[6] FFA2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids
(SCFAs) and is expressed in various tissues, including immune cells, adipocytes, and the

gastrointestinal tract.[6] Upon activation by ligands like tiglic acid, FFA2 can couple to two

main G protein signaling pathways:

e GQ/11 Pathway: Activation of the Gqg/11 pathway leads to the stimulation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in

processes like insulin secretion.[6]
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» Gi/o Pathway: Coupling to the Gi/o pathway results in the inhibition of adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (CAMP) levels. This pathway is involved in
the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in
immune cells.[7]

Derivatives of tiglic acid have demonstrated anti-inflammatory properties, likely mediated
through the activation of FFA2 on immune cells.[7]
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Caption: FFA2 receptor activation by tiglic acid initiates both Gg/11 and Gi/o signaling
cascades.

Crotonic Acid: A Modulator of Histone Crotonylation and
Gene Expression

Crotonic acid plays a significant role in epigenetics as a precursor for crotonyl-CoA, the
substrate for histone crotonylation.[8] This post-translational modification occurs on lysine
residues of histone proteins and is associated with active gene transcription.[4][8]

The process involves the following key steps:
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o Conversion to Crotonyl-CoA: Exogenous crotonic acid is converted into crotonyl-CoA within
the cell.

o Histone Crotonylation: Histone acetyltransferases (HATs), such as p300/CBP, can utilize
crotonyl-CoA to catalyze the transfer of a crotonyl group to histone lysine residues.[9]

» Gene Activation: Histone crotonylation is enriched at active gene promoters and enhancers,
contributing to a chromatin state that is permissive for transcription.[8]

This pathway highlights a direct link between cellular metabolism (the availability of crotonyl-
CoA) and the regulation of gene expression. Crotonic acid has been shown to induce histone
modifications, activate gene expression, and play a role in processes like stem cell
reprogramming.[10]

Histone Crotonylation and Gene Activation
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Caption: Crotonic acid contributes to gene activation through its conversion to crotonyl-CoA
and subsequent histone crotonylation.

Experimental Protocols
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This section provides detailed methodologies for key experiments to assess the biological
activities of tiglic and crotonic acid.

FFA2 Receptor Activation Assay

This protocol describes a method to assess the activation of the FFA2 receptor by tiglic acid
using a calcium mobilization assay in a cell line overexpressing the receptor.

Experimental Workflow:

1. Cell Culture:
- Culture HEK293 cells stably
expressing human FFA2.

y

2. Cell Plating:
- Seed cells into a 96-well plate.

y

3. Dye Loading:
- Load cells with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM).

i

4. Compound Addition:
- Add varying concentrations of
tiglic acid to the wells.

i

5. Measurement:
- Measure fluorescence intensity over time
using a microplate reader.

y

6. Data Analysis:
- Calculate EC50 values from the
dose-response curve.

Click to download full resolution via product page
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Caption: Workflow for the FFA2 receptor activation assay.
Materials:

o HEK293 cells stably expressing human FFA2

o DMEM supplemented with 10% FBS and appropriate selection antibiotics
e 96-well black, clear-bottom plates

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

e Pluronic F-127

e Probenecid

 Tiglic acid stock solution

¢ Fluorescence microplate reader with an injection system
Procedure:

o Cell Culture: Maintain HEK293-FFA2 cells in DMEM supplemented with 10% FBS and
selection antibiotic in a humidified incubator at 37°C and 5% COa.

o Cell Plating: Seed the cells at a density of 5 x 104 cells/well in a 96-well black, clear-bottom
plate and incubate for 24 hours.

e Dye Loading:

o Prepare a loading buffer containing Fluo-4 AM (e.g., 4 uM), Pluronic F-127 (e.g., 0.02%),
and probenecid (e.g., 2.5 mM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution
with 20 mM HEPES).

o Remove the culture medium from the wells and add 100 pL of the loading buffer to each
well.

o Incubate the plate at 37°C for 1 hour.
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o Compound Addition:
o Prepare serial dilutions of tiglic acid in the assay buffer.
o Wash the cells twice with assay buffer.
o Add 100 pL of the tiglic acid dilutions to the respective wells.
e Measurement:
o Immediately place the plate in a fluorescence microplate reader.

o Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at
regular intervals (e.g., every 2 seconds) for a total of 2-3 minutes. An automated injection
of the compound can be used for more precise timing.

e Data Analysis:
o Determine the peak fluorescence response for each concentration of tiglic acid.
o Plot the peak response against the logarithm of the tiglic acid concentration.

o Fit the data to a sigmoidal dose-response curve to determine the ECso value.

In Vitro Histone Crotonylation Assay

This protocol outlines a method to assess the ability of crotonic acid to promote histone
crotonylation in vitro using isolated histones and a histone acetyltransferase (HAT) enzyme.

Experimental Workflow:
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1. Prepare Reaction Mix:
- Combine reaction buffer, recombinant
histones, and HAT enzyme (p300).

i

2. Add Substrates:
- Add crotonyl-CoA (from crotonic acid
conversion) to the reaction mix.

i

3. Incubation:
- Incubate the reaction at 30°C to allow
for histone crotonylation.

i

4. Stop Reaction:
- Stop the reaction by adding
SDS-PAGE loading buffer.

i

5. Western Blot:
- Separate proteins by SDS-PAGE and transfer
to a membrane.

i

6. Detection:
- Probe the membrane with an antibody
specific for crotonylated histones.

Click to download full resolution via product page
Caption: Workflow for the in vitro histone crotonylation assay.
Materials:
e Recombinant human histone H3
e Recombinant human p300/CBP HAT domain

o Crotonyl-CoA
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e HAT assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
e SDS-PAGE gels and running buffer

» PVDF membrane

e Primary antibody: anti-crotonyl-lysine antibody

e Secondary antibody: HRP-conjugated anti-rabbit IgG

e Chemiluminescence substrate

e Imaging system

Procedure:

Reaction Setup:

o In a microcentrifuge tube, prepare a reaction mixture containing HAT assay buffer,
recombinant histone H3 (e.g., 1 pg), and recombinant p300/CBP (e.g., 200 ng).

Substrate Addition:

o Add crotonyl-CoA to the reaction mixture to a final concentration (e.g., 50 uM). Include a
control reaction without crotonyl-CoA.

Incubation:

o Incubate the reaction at 30°C for 1-2 hours.

Reaction Termination:

o Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling
for 5 minutes.

Western Blotting:

o Load the samples onto an SDS-PAGE gel and perform electrophoresis.
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o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
e Detection:

o Incubate the membrane with the anti-crotonyl-lysine primary antibody (diluted in blocking
buffer) overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

o Apply the chemiluminescence substrate and visualize the bands using an imaging system.
The intensity of the bands corresponding to crotonylated histone H3 indicates the level of
crotonylation.

Anti-inflammatory Activity: Nitric Oxide Production in
Macrophages

This protocol details a method to evaluate the anti-inflammatory potential of tiglic acid and
crotonic acid by measuring their effect on nitric oxide (NO) production in lipopolysaccharide
(LPS)-stimulated macrophages.[11][12][13][14][15]

Experimental Workflow:
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1. Cell Culture:
- Culture RAW 264.7 macrophage
cells.

l

2. Cell Plating:
- Seed cells into a 96-well plate.

'

3. Pre-treatment:
- Treat cells with varying concentrations
of tiglic or crotonic acid.

l

4, Stimulation:
- Stimulate cells with LPS to induce
NO production.

:

5. Supernatant Collection:
- Collect the cell culture supernatant.

l

6. Griess Assay:
- Measure nitrite concentration in the
supernatant using Griess reagent.

l

7. Data Analysis:
- Calculate the percentage of NO
inhibition.

Click to download full resolution via product page

Caption: Workflow for the nitric oxide production assay in macrophages.

Materials:

 RAW 264.7 murine macrophage cell line
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o DMEM supplemented with 10% FBS

o 96-well cell culture plates

 Lipopolysaccharide (LPS) from E. coli

 Tiglic acid and crotonic acid stock solutions

» Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

e Sodium nitrite standard solution

e Microplate reader

Procedure:

Cell Culture and Plating:

o Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C and 5% CO:-.

o Seed the cells at a density of 1 x 10° cells/well in a 96-well plate and allow them to adhere
overnight.[14]

Pre-treatment:

o Remove the medium and replace it with fresh medium containing various concentrations
of tiglic acid or crotonic acid. Include a vehicle control.

o Incubate for 1-2 hours.

Stimulation:

o Add LPS to each well to a final concentration of 1 pg/mL (except for the unstimulated
control wells).[12]

o Incubate the plate for 24 hours.[12]

Supernatant Collection:
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o Carefully collect 50 pL of the cell culture supernatant from each well.

o Griess Assay:

Prepare a nitrite standard curve using the sodium nitrite standard solution.

[e]

In a new 96-well plate, add 50 pL of each supernatant sample and the nitrite standards.

o

[¢]

Add 50 pL of the sulfanilamide solution to all wells and incubate for 10 minutes at room

temperature, protected from light.

Add 50 pL of the N-(1-naphthyl)ethylenediamine solution to all wells and incubate for

[¢]

another 10 minutes at room temperature, protected from light.
o Measurement and Analysis:
o Measure the absorbance at 540 nm using a microplate reader.[12]
o Calculate the nitrite concentration in the samples using the standard curve.

o Determine the percentage of NO inhibition for each compound concentration compared to
the LPS-stimulated control.

Conclusion

Tiglic acid and crotonic acid, while sharing a similar chemical backbone, exhibit distinct and
important biological functions. Tiglic acid acts as a signaling molecule through its interaction
with the FFA2 receptor, suggesting its potential in modulating metabolic and inflammatory
pathways. In contrast, crotonic acid serves as a key substrate for histone crotonylation, directly
linking cellular metabolism to epigenetic gene regulation. The provided experimental protocols
offer a foundation for researchers to further investigate and compare the activities of these two
fascinating molecules in various biological contexts. Further direct comparative studies are
warranted to quantify the relative potencies and efficiencies of these acids in their respective

biological roles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b131503#literature-review-comparing-tiglic-acid-and-
crotonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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